molecular formula C19H25N3O3 B13403583 Remifentanil Impurity CAS No. 960122-89-8

Remifentanil Impurity

Cat. No.: B13403583
CAS No.: 960122-89-8
M. Wt: 343.4 g/mol
InChI Key: PGEZTXRONZJYPB-UHFFFAOYSA-N
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Description

Remifentanil impurity refers to the by-products or contaminants that may be present during the synthesis or storage of remifentanil, a potent ultra-short-acting synthetic opioid analgesic. Remifentanil is widely used in anesthesia due to its rapid onset and short duration of action. The presence of impurities can affect the efficacy and safety of the drug, making it crucial to understand and control these impurities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of remifentanil involves several steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of 4-anilidopiperidine with various reagents to form the desired product. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the yield and purity of the final product .

Industrial Production Methods

In industrial settings, remifentanil is typically produced through a series of well-controlled chemical reactions. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the purity of the product and identify any impurities. The choice of solvents, reagents, and purification methods is critical to ensure the production of high-purity remifentanil .

Chemical Reactions Analysis

Types of Reactions

Remifentanil impurity can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to minimize the formation of impurities .

Major Products Formed

The major products formed from these reactions depend on the specific impurities present and the reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Remifentanil impurity has several scientific research applications, including:

Mechanism of Action

The mechanism of action of remifentanil impurity involves its interaction with various molecular targets and pathways. Remifentanil itself is a µ-opioid receptor agonist, and impurities may also interact with these receptors, potentially altering the drug’s effects. The binding of remifentanil to µ-opioid receptors leads to the inhibition of excitatory neurotransmitter release and the suppression of voltage-sensitive calcium channels, resulting in analgesia and respiratory depression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to remifentanil include other fentanyl analogs such as fentanyl, sufentanil, and alfentanil. These compounds share structural similarities and act on the same µ-opioid receptors .

Uniqueness

Remifentanil is unique among these compounds due to its ultra-short duration of action and rapid metabolism by non-specific esterases. This rapid metabolism results in a shorter context-sensitive half-life compared to other fentanyl analogs, making remifentanil particularly useful in surgical settings where precise control over analgesia is required .

Conclusion

Understanding the properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds of remifentanil impurity is crucial for ensuring the safety and efficacy of remifentanil as an opioid analgesic. Continued research and monitoring of these impurities will help improve the quality and reliability of remifentanil in clinical and industrial settings.

Properties

CAS No.

960122-89-8

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 3-[4-cyano-4-(N-propanoylanilino)piperidin-1-yl]propanoate

InChI

InChI=1S/C19H25N3O3/c1-3-17(23)22(16-7-5-4-6-8-16)19(15-20)10-13-21(14-11-19)12-9-18(24)25-2/h4-8H,3,9-14H2,1-2H3

InChI Key

PGEZTXRONZJYPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C#N

Origin of Product

United States

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